1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known as JNJ-40411813, is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound has gained significant attention due to its potential therapeutic applications, especially in the treatment of neurological disorders.

Scientific Research Applications

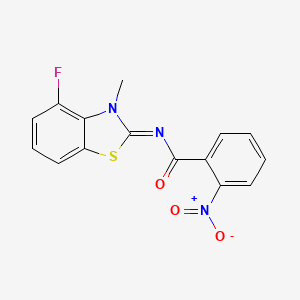

Crystal Structure and Antimicrobial Activity

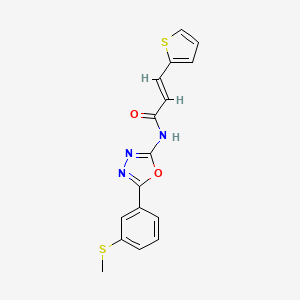

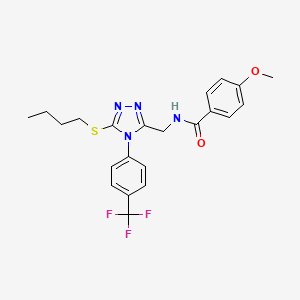

The crystal structure of a compound synthesized through the reaction involving components such as 4-chlorobenzaldehyde and malononitrile was determined using X-ray diffraction. This compound exhibited notable antimicrobial activities, comparable to reference antimicrobial agents, showcasing its potential in antibacterial and antifungal applications. The molecular docking analysis also suggested its effectiveness against specific targets, indicating a methodical approach to designing molecules with desired biological activities (Okasha et al., 2022).

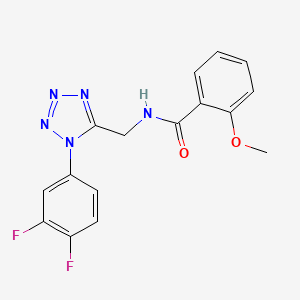

Molecular Interaction with CB1 Cannabinoid Receptor

A study detailed the molecular interaction of a piperidinyl compound with the CB1 cannabinoid receptor, emphasizing the significance of structural conformation in receptor binding and activity. This research provides insight into designing receptor-specific ligands, which can be instrumental in developing new therapeutic agents (Shim et al., 2002).

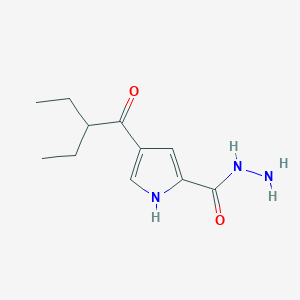

Structural Characterization and Biological Activity

Another study involved the synthesis of a compound with a tetrahydropyridine core, exploring its reactions with different hydrazines to yield various derivatives. These compounds were characterized spectroscopically and evaluated for their antibacterial activity, demonstrating the process of leveraging chemical synthesis to generate biologically active molecules (Anusevičius et al., 2014).

Pyridone Analogues and Bioactive Scaffolds

Research into the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine highlights the versatility of chemical transformations in producing novel structures with potential therapeutic relevance (Richards & Hofmann, 1978).

properties

IUPAC Name |

1-(4-chlorophenyl)-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3/c21-15-1-3-16(4-2-15)25-13-14(11-19(25)26)20(27)24-9-5-17(6-10-24)28-18-12-22-7-8-23-18/h1-4,7-8,12,14,17H,5-6,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOUSPSNIOELAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2602707.png)

![1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2602710.png)

![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)